molecular formula C5H11O8P B12338617 5-O-phosphono-alpha-D-ribofuranose CAS No. 34980-65-9

5-O-phosphono-alpha-D-ribofuranose

Cat. No.: B12338617
CAS No.: 34980-65-9
M. Wt: 230.11 g/mol
InChI Key: KTVPXOYAKDPRHY-AIHAYLRMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-phosphono-alpha-D-ribofuranose typically involves the phosphorylation of alpha-D-ribose. The reaction conditions often include the use of phosphorylating agents such as phosphoric acid or its derivatives under controlled pH and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the phosphorylation of ribose. This method is preferred due to its efficiency and specificity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 5-Phospho-alpha-D-ribose 1-diphosphate
  • Phosphoribosyl pyrophosphate
  • Phosphoribosylpyrophosphate

Comparison: While these compounds share structural similarities with 5-O-phosphono-alpha-D-ribofuranose, they differ in their specific functional groups and roles in metabolic pathways. This compound is unique in its specific involvement in the biosynthesis of both purine and pyrimidine nucleotides .

Properties

CAS No.

34980-65-9

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

IUPAC Name

[(2R,3S,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5+/m1/s1

InChI Key

KTVPXOYAKDPRHY-AIHAYLRMSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)OP(=O)(O)O

physical_description

Solid

Origin of Product

United States

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